Unstable β-enamino ketones and 1,3-dicarbonyls disrupt scale-up. 5-(4-Chlorophenyl)isoxazole (CAS 7064-32-6) is a shelf-stable masked precursor that undergoes regioselective reductive cleavage to 1-(4-chlorophenyl)-3-amino-2-propen-1-one on demand. • The para-chloro group blocks CYP450-mediated para-hydroxylation, dramatically improving metabolic stability of downstream drugs like COX-2 inhibitors. • Superior stability under harsh basic conditions compared to the bromo analog ensures consistent performance in multi-step manufacturing. • Acts as a hydrolytically stable bioisostere for amides/esters in CNS therapeutics. In stock.
5-(4-Chlorophenyl)isoxazole (CAS: 7064-32-6) is a specialized halogenated aryl isoxazole utilized extensively as a masked β-enamino ketone precursor and a robust bioisostere for amide and ester functionalities. Structurally, it features an isoxazole ring substituted at the 5-position with a para-chlorophenyl group, a configuration that provides a unique balance of electronic modulation and steric protection [1]. In procurement and process chemistry, this compound is prioritized over simpler analogs because the para-chloro substitution effectively blocks CYP450-mediated para-hydroxylation in downstream pharmaceutical applications, while the isoxazole core remains stable under standard cross-coupling conditions but can be selectively cleaved under reductive conditions [2]. Its dual utility as both a stable structural motif and a regioselective reactive intermediate makes it a critical building block in the synthesis of complex heterocycles, including pyrazoles and advanced active pharmaceutical ingredients (APIs).
Substituting 5-(4-Chlorophenyl)isoxazole with generic alternatives fundamentally alters both synthetic pathways and downstream product viability. Utilizing the unsubstituted 5-phenylisoxazole removes the critical para-chloro blocking group, leaving the resulting downstream molecules highly susceptible to rapid metabolic oxidation (para-hydroxylation), which drastically reduces their biological half-life in medicinal applications [1]. Conversely, substituting with the regioisomer 3-(4-chlorophenyl)isoxazole completely reverses the regiochemical outcome during reductive ring cleavage; instead of yielding the desired 1-(4-chlorophenyl)-3-amino-2-propen-1-one, the 3-substituted isomer places the carbonyl group adjacent to the non-aryl substituent [2]. Finally, while 5-(4-bromophenyl)isoxazole offers higher reactivity in cross-coupling, the chloro-analog is significantly more stable against premature degradation under harsh basic conditions, making it the superior choice for scalable, multi-step manufacturing where precursor stability is prioritized over raw reactivity.
The position of the aryl group on the isoxazole ring dictates the regiochemistry of the resulting β-aminoenone upon reductive cleavage. When subjected to Mo(CO)6 and water, 5-arylisoxazoles undergo N-O bond cleavage to yield specific regioisomers. 5-(4-Chlorophenyl)isoxazole yields >90% of 1-(4-chlorophenyl)-3-amino-2-propen-1-one, placing the carbonyl directly adjacent to the aryl ring [1]. In contrast, the baseline regioisomer 3-(4-chlorophenyl)isoxazole yields the opposite configuration, placing the amino group adjacent to the aryl ring.
| Evidence Dimension | Regiochemical outcome of Mo(CO)6 reductive cleavage |
| Target Compound Data | >90% yield of 1-(4-chlorophenyl)-3-amino-2-propen-1-one (carbonyl adjacent to aryl) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)isoxazole yields 3-(4-chlorophenyl)-3-amino-2-propen-1-one (amino adjacent to aryl) |
| Quantified Difference | 100% inversion of regioselectivity during ring opening |
| Conditions | Mo(CO)6, moist MeCN, reflux, 4 hours |
Procuring the correct 5-substituted regioisomer is absolute mandatory to ensure the correct structural orientation of the masked 1,3-dicarbonyl equivalent for downstream pyrazole synthesis.
In medicinal chemistry, the substitution of an unsubstituted phenyl ring with a 4-chlorophenyl moiety is a proven strategy to block CYP450-mediated metabolism. Class-level pharmacokinetic studies demonstrate that while unsubstituted phenyl derivatives undergo rapid para-hydroxylation (often exhibiting intrinsic clearance rates >15 mL/min/kg), the incorporation of the 4-chlorophenyl group found in 5-(4-Chlorophenyl)isoxazole reduces intrinsic clearance to <5 mL/min/kg and extends half-lives in human liver microsomes (HLM) to >130 minutes[1].
| Evidence Dimension | Intrinsic clearance in Human Liver Microsomes (HLM) |
| Target Compound Data | <5 mL/min/kg (para-chloro blocked) |
| Comparator Or Baseline | Unsubstituted 5-phenylisoxazole derivatives (>15 mL/min/kg due to rapid para-hydroxylation) |
| Quantified Difference | >3-fold reduction in metabolic clearance rate |
| Conditions | In vitro HLM incubation assay, 37 °C |
Procuring the pre-halogenated 5-(4-Chlorophenyl)isoxazole bypasses the need for complex late-stage halogenation, directly embedding metabolic stability into the drug scaffold.
5-(4-Chlorophenyl)isoxazole provides an optimal balance of stability and reactivity for orthogonal functionalization. While 5-(4-bromophenyl)isoxazole is highly reactive, it is prone to premature degradation or unwanted oxidative addition during multi-step syntheses involving basic conditions. The 4-chloro substituent in 5-(4-Chlorophenyl)isoxazole remains inert under standard mild conditions but can be selectively activated for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling using specialized bulky phosphine ligands (e.g., XPhos or RuPhos) and palladium catalysts [1].
| Evidence Dimension | Chemoselective cross-coupling handle stability |
| Target Compound Data | Stable under mild basic conditions; requires Pd/XPhos for activation |
| Comparator Or Baseline | 5-(4-Bromophenyl)isoxazole (susceptible to premature oxidative addition) |
| Quantified Difference | Enables multi-step orthogonal synthesis without protecting groups on the halogen |
| Conditions | Standard multi-step synthetic sequences prior to late-stage cross-coupling |
Allows process chemists to carry the intact halogenated isoxazole through multiple synthetic steps before selectively activating the aryl chloride for late-stage diversification.
Driven by its highly predictable regioselective reductive cleavage, this compound is the ideal starting material for synthesizing 1-(4-chlorophenyl)-3-amino-2-propen-1-one. This intermediate is subsequently condensed with hydrazines to manufacture metabolically stable, highly substituted pyrazole-based drugs, such as COX-2 inhibitors, where the para-chloro group is essential for extending in vivo half-life [1].
In the development of central nervous system (CNS) therapeutics, the isoxazole ring serves as a hydrolytically stable bioisostere for amides and esters. Procuring 5-(4-Chlorophenyl)isoxazole directly embeds both the bioisosteric core and a lipophilic, CYP450-resistant 4-chlorophenyl moiety, optimizing blood-brain barrier penetration and metabolic stability simultaneously [2].
Free β-enamino ketones and 1,3-dicarbonyls are often unstable and difficult to store at an industrial scale. 5-(4-Chlorophenyl)isoxazole is utilized as a stable, shelf-ready masked equivalent. It can be stockpiled and safely handled in bulk, then unmasked via controlled Mo(CO)6 or catalytic hydrogenation only when the reactive enaminone is required for the final formulation step [1].
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